molecular formula C11H15N3S B2421555 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine CAS No. 2320600-33-5

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

Katalognummer: B2421555
CAS-Nummer: 2320600-33-5
Molekulargewicht: 221.32
InChI-Schlüssel: KSXJQRQTCDPBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is a chemical scaffold of high interest in medicinal chemistry and early-stage drug discovery research. This compound features a cyclopentapyrimidine core, a structure recognized as a privileged scaffold in the design of biologically active molecules. Scientific literature indicates that close structural analogs of this compound, specifically 4-morpholino pyrimidine derivatives, are actively investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway . This pathway is a crucial intracellular regulator of cell growth and survival, and its dysregulation is frequently associated with various diseases, making it a significant target in oncology research . Furthermore, related 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds have been reported as selective sigma-1 (σ1) receptor antagonists with demonstrated nanomolar affinity in preclinical models, highlighting the potential of this core structure in neuroscience and pain research . The incorporation of the thiomorpholine group is a strategic modification, as saturated heterocycles like thiomorpholine and its derivatives are commonly employed in drug discovery to fine-tune properties such as solubility, metabolic stability, and target binding affinity . This product is intended for research purposes to explore these and other potential biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJQRQTCDPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The unique structural features of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine contribute to its potential as an anticancer agent .
  • Antimicrobial Properties : Several studies have demonstrated the antimicrobial activity of similar compounds against a range of bacterial strains. The thiomorpholine component may enhance these properties by interacting with microbial cellular mechanisms .
  • Neuroprotective Effects : Emerging research suggests that compounds with similar structures may have neuroprotective effects, making them candidates for further investigation in neurodegenerative disease therapies .

Materials Science

  • Corrosion Inhibitors : The compound has shown promise as a corrosion inhibitor for metal surfaces due to its ability to form protective layers that prevent oxidation and degradation.
  • Polymer Additives : Its unique chemical structure allows it to be utilized as an additive in polymer formulations, enhancing mechanical properties and thermal stability.

Case Studies

  • Anticancer Research : A study published in Pharmaceuticals highlighted the synthesis of various pyrimidine derivatives and their anticancer activities. Among these, this compound was noted for its potent activity against leukemia cell lines, demonstrating significant promise for future drug development .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of thiomorpholine derivatives against resistant strains of bacteria. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Wirkmechanismus

The mechanism of action of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopenta[d]pyrimidine derivatives and thiomorpholine-containing molecules. Examples include:

Uniqueness

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring fused with a cyclopenta[d]pyrimidine moiety. Its molecular formula is C11H14N4SC_{11}H_{14}N_4S with a molecular weight of approximately 238.32 g/mol. The presence of sulfur in the thiomorpholine structure contributes to its potential biological activity, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The ability to bind to receptors can modulate signaling pathways, impacting cellular responses.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic contexts:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, affecting bacterial growth and biofilm formation.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the effects of a related compound on human breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting strong anticancer potential.
  • Antimicrobial Activity : Research demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 20 µg/mL.
  • Neuroprotection : In vitro studies showed that certain analogs could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHuman Breast Cancer15 µM
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli20 µg/mL
NeuroprotectionNeuronal CellsNot specified

Q & A

Q. What are the key structural features of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine, and how do they influence its reactivity?

The compound consists of a bicyclic cyclopenta[d]pyrimidine core fused with a thiomorpholine ring. The cyclopenta[d]pyrimidine provides rigidity and π-conjugation, while the thiomorpholine introduces sulfur-based nucleophilicity. The chlorine atom at the 4-position (if present in derivatives) enhances electrophilic substitution reactivity. Structural characterization should prioritize nuclear magnetic resonance (NMR) for hydrogen/carbon environments and X-ray crystallography to confirm stereoelectronic effects .

Q. What synthetic methodologies are commonly employed to prepare cyclopenta[d]pyrimidine-thiomorpholine hybrids?

Synthesis typically involves:

  • Cyclization : Condensation of cyclopentanone derivatives with thioureas or cyanamide under acidic conditions to form the pyrimidine ring .
  • Nucleophilic Substitution : Reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with thiomorpholine in dimethylformamide (DMF) or dimethylsulfoxide (DMSO) using sodium hydroxide as a base (70–80°C, 12–24 hours) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening should include:

  • Antibacterial Assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to standard antibiotics .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance metabolic stability or hydrophilic moieties (e.g., -OH) to improve solubility .
  • Prodrug Strategies : Conjugate with ester or carbamate groups to increase oral bioavailability, followed by enzymatic cleavage studies .
  • Computational Modeling : Use density functional theory (DFT) to predict logP and pKa values, guiding rational design .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays in triplicate using independent synthetic batches to rule out impurity effects.
  • Target Identification : Employ affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, DNA gyrase) .
  • Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated bacterial/cancer cells to pinpoint pathways affected .

Q. How does the thiomorpholine ring influence the compound’s interaction with biological targets?

  • Sulfur Participation : The thiomorpholine’s sulfur atom may form hydrogen bonds or coordinate with metal ions in enzyme active sites (e.g., zinc-dependent proteases).
  • Conformational Analysis : Molecular dynamics simulations can assess ring flexibility and docking stability with targets like topoisomerase II .
  • Comparative Studies : Synthesize analogs with morpholine (oxygen instead of sulfur) to evaluate sulfur’s role in potency .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to reduce costs .
  • Flow Chemistry : Implement continuous-flow reactors for high-purity, large-scale production of intermediates .
  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce environmental impact .

Methodological Resources

  • Structural Elucidation : Use PubChem (CID: 83942-13-6) for spectral data and crystallographic databases (CCDC) for comparative analysis .
  • Biological Assays : Follow CLSI guidelines for antimicrobial testing and NIH/NCATS protocols for cytotoxicity .
  • Synthetic Protocols : Refer to The Journal of Organic Chemistry for cyclopenta[d]pyrimidine synthesis and Bioorganic & Medicinal Chemistry for thiomorpholine derivatization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.